molecular formula C6H5N3O6 B2925077 1-(carboxymethyl)-3-nitro-1H-pyrazole-5-carboxylic acid CAS No. 956439-56-8

1-(carboxymethyl)-3-nitro-1H-pyrazole-5-carboxylic acid

Cat. No.: B2925077
CAS No.: 956439-56-8
M. Wt: 215.121
InChI Key: QGLGRVCKAUOUKV-UHFFFAOYSA-N
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Description

1-(Carboxymethyl)-3-nitro-1H-pyrazole-5-carboxylic acid is a pyrazole derivative characterized by three distinct functional groups:

  • 1-position: A carboxymethyl group (-CH₂COOH), introducing a secondary carboxylic acid moiety.
  • 3-position: A nitro group (-NO₂), a strong electron-withdrawing substituent.
  • 5-position: A primary carboxylic acid (-COOH), contributing to polarity and hydrogen-bonding capacity.

While direct references to this compound are absent in the provided evidence, comparisons with structurally analogous pyrazole derivatives (e.g., substituent variations at positions 1, 3, and 5) allow extrapolation of its behavior .

Properties

IUPAC Name

2-(carboxymethyl)-5-nitropyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O6/c10-5(11)2-8-3(6(12)13)1-4(7-8)9(14)15/h1H,2H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLGRVCKAUOUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1[N+](=O)[O-])CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(carboxymethyl)-3-nitro-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of a pyrazole derivative followed by carboxylation. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. Subsequent carboxylation can be performed using carbon dioxide in the presence of a base such as sodium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization and chromatography may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Carboxymethyl)-3-nitro-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The carboxymethyl and carboxylic acid groups can participate in nucleophilic substitution reactions, forming esters or amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation.

Major Products:

    Oxidation: Higher oxidation state derivatives like nitroso compounds.

    Reduction: Amino derivatives.

    Substitution: Esters or amides depending on the nucleophile used.

Scientific Research Applications

1-(Carboxymethyl)-3-nitro-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(carboxymethyl)-3-nitro-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The carboxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Key Observations :

  • The carboxymethyl group enhances hydrophilicity and may facilitate salt formation, improving bioavailability in pharmaceutical contexts.
  • Alkyl substituents (e.g., ethyl, methyl, propyl) reduce aqueous solubility but improve membrane permeability, critical for drug delivery .

Substituent Variations at Position 3

Compound Name Substituent at Position 3 Key Properties
This compound -NO₂ Nitro group stabilizes the pyrazole ring via resonance, increases acidity, and may act as a leaving group in reduction reactions.
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid -CH₂CH₂CH₃ Propyl group introduces steric bulk and lipophilicity, reducing reactivity compared to nitro-substituted analogs.
3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid Cyclopropyl Cyclic alkyl group enhances conformational rigidity, potentially improving target binding in enzyme inhibition.

Key Observations :

  • Nitro groups at position 3 significantly alter electronic properties, making the compound more reactive toward nucleophilic or electrophilic agents compared to alkyl-substituted derivatives .
  • Bulkier substituents (e.g., cyclopropyl) may hinder interactions in biological systems but improve selectivity .

Substituent Variations at Position 5

Compound Name Substituent at Position 5 Key Properties
This compound -COOH Carboxylic acid enables hydrogen bonding and salt formation, critical for crystallinity and solubility.
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide -CONH₂ Carboxamide reduces acidity compared to carboxylic acid, enhancing metabolic stability in drug candidates.
1-Ethyl-3-nitro-1H-pyrazole-5-carboxylic acid ethyl ester -COOCH₂CH₃ Esterification masks carboxylic acid, increasing lipophilicity and oral absorption.

Key Observations :

  • Carboxylic acid at position 5 enhances ionic interactions in biological systems but may limit blood-brain barrier penetration.
  • Derivatization (e.g., esters, amides) is a common strategy to modulate pharmacokinetic properties .

Physicochemical Properties

  • Solubility : Estimated logP of ~0.5 (calculated for C₆H₅N₃O₆), significantly lower than alkyl-substituted analogs (e.g., logP ~2.1 for 1-methyl-3-propyl derivative ).
  • Acidity : pKa values for carboxylic acid groups (~2-3) and nitro group (~-1) suggest high solubility in basic conditions.

Biological Activity

1-(Carboxymethyl)-3-nitro-1H-pyrazole-5-carboxylic acid, with the CAS Number 956439-56-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₆H₅N₃O₆
  • Molecular Weight : 215.12 g/mol
  • MDL Number : MFCD06739328

The biological activity of this compound primarily involves its interaction with various biological targets. Research indicates that compounds in the pyrazole family often exhibit significant pharmacological effects, including anti-inflammatory and antimicrobial properties.

  • Antimicrobial Activity : Pyrazole derivatives have shown effectiveness against a range of pathogens. Specifically, studies have documented their potential against bacteria and fungi, suggesting that this compound may possess similar properties due to structural similarities with other active pyrazoles .
  • Anti-inflammatory Effects : Some derivatives have been identified as bradykinin B1 receptor antagonists, which can be useful in treating inflammatory conditions. This mechanism suggests that this compound could also exert anti-inflammatory effects .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives, providing insights into the potential applications of this compound.

Table 1: Summary of Biological Activities

Activity TypeFindings
AntimicrobialEffective against various bacterial strains; further testing needed
Anti-inflammatoryPotential as a bradykinin B1 receptor antagonist
AnticryptosporidialRelated compounds show efficacy against Cryptosporidium species

Notable Research

A study published in 2024 identified a series of pyrazolopyrimidine phosphodiesterase (PDE) inhibitors with anticryptosporidial activity. While this study did not directly test this compound, it highlights the relevance of pyrazole derivatives in combating parasitic infections and suggests that further exploration of this compound's efficacy could be beneficial .

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